

Comparative pharmacokinetics of Deucravacitinib across species

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Pubchem_71370201

Cat. No.: B15443426

[Get Quote](#)

A Comparative Guide to the Pharmacokinetics of Deucravacitinib Across Species

Deucravacitinib is an oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1] It is approved for the treatment of moderate-to-severe plaque psoriasis.[2] By binding to the regulatory domain of TYK2, deucravacitinib stabilizes an inhibitory interaction between the regulatory and catalytic domains of the enzyme, thereby blocking the signaling of key cytokines such as IL-23, IL-12, and Type I interferons, which are involved in the pathogenesis of various immune-mediated diseases.[2][3] This guide provides a comparative overview of the pharmacokinetics of deucravacitinib in humans and preclinical animal models, along with insights into the experimental protocols used for these assessments.

Comparative Pharmacokinetic Data

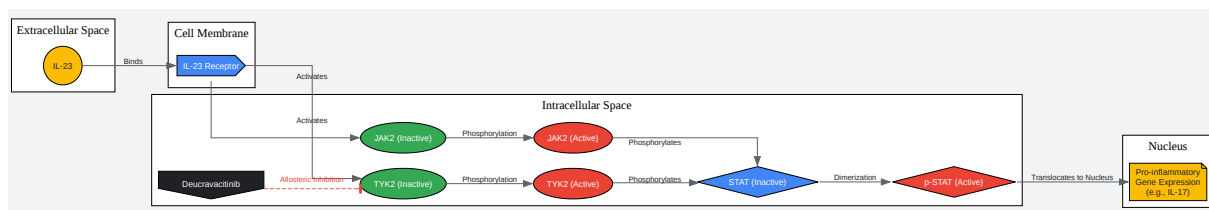
The pharmacokinetic profile of deucravacitinib has been extensively studied in humans. While specific pharmacokinetic parameters in common preclinical species such as rats and monkeys are not always publicly available in detail, toxicological studies provide insight into the dosages and exposure levels evaluated in these species.

Parameter	Human	Rat	Monkey
Dose	6 mg, once daily (recommended clinical dose)[4]	Up to 50 mg/kg/day (in reproductive toxicology studies)[5]	Data not publicly available
Tmax (Time to Maximum Concentration)	2-3 hours[6]	Data not publicly available	Data not publicly available
Cmax (Maximum Concentration)	45 ng/mL (at steady state with 6 mg QD)[6]	Data not publicly available	Data not publicly available
AUC (Area Under the Curve)	473 ng-hr/mL (at steady state with 6 mg QD)[6]	Exposure at 50 mg/kg/day is 224 times the human MRHD based on AUC[7]	Data not publicly available
Terminal Half-life ($t_{1/2}$)	10 hours[6]	Data not publicly available	Data not publicly available
Absolute Bioavailability	~99%[6]	Data not publicly available	Data not publicly available
Metabolism	Primarily via CYP1A2 to form the active metabolite BMT-153261. Also metabolized by CYP2B6, CYP2D6, CES2, and UGT1A9. [1]	Data not publicly available	Data not publicly available
Excretion	Approximately 13% unchanged in urine and 26% unchanged in feces.[1]	Deucravacitinib and/or its metabolites are present in the milk of lactating rats.[8]	Data not publicly available
Protein Binding	82-90%[9]	Data not publicly available	Data not publicly available

Volume of Distribution (Vd)	140 L (at steady state) [1]	Data not publicly available	Data not publicly available
-----------------------------	-----------------------------	-----------------------------	-----------------------------

Signaling Pathway and Mechanism of Action

Deucravacitinib selectively inhibits TYK2, which is a key component of the JAK-STAT signaling pathway. This pathway is crucial for the signaling of several cytokines implicated in autoimmune and inflammatory diseases. The diagram below illustrates the IL-23/TYK2 signaling cascade and the inhibitory action of Deucravacitinib.



[Click to download full resolution via product page](#)

Caption: Deucravacitinib allosterically inhibits TYK2, preventing the phosphorylation and activation of STAT proteins, which in turn blocks pro-inflammatory gene expression.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of Deucravacitinib in animal models are often proprietary. However, a general methodology for a single-dose oral pharmacokinetic study in rats can be outlined as follows.

Objective: To determine the pharmacokinetic profile of Deucravacitinib following a single oral administration to rats.

Materials:

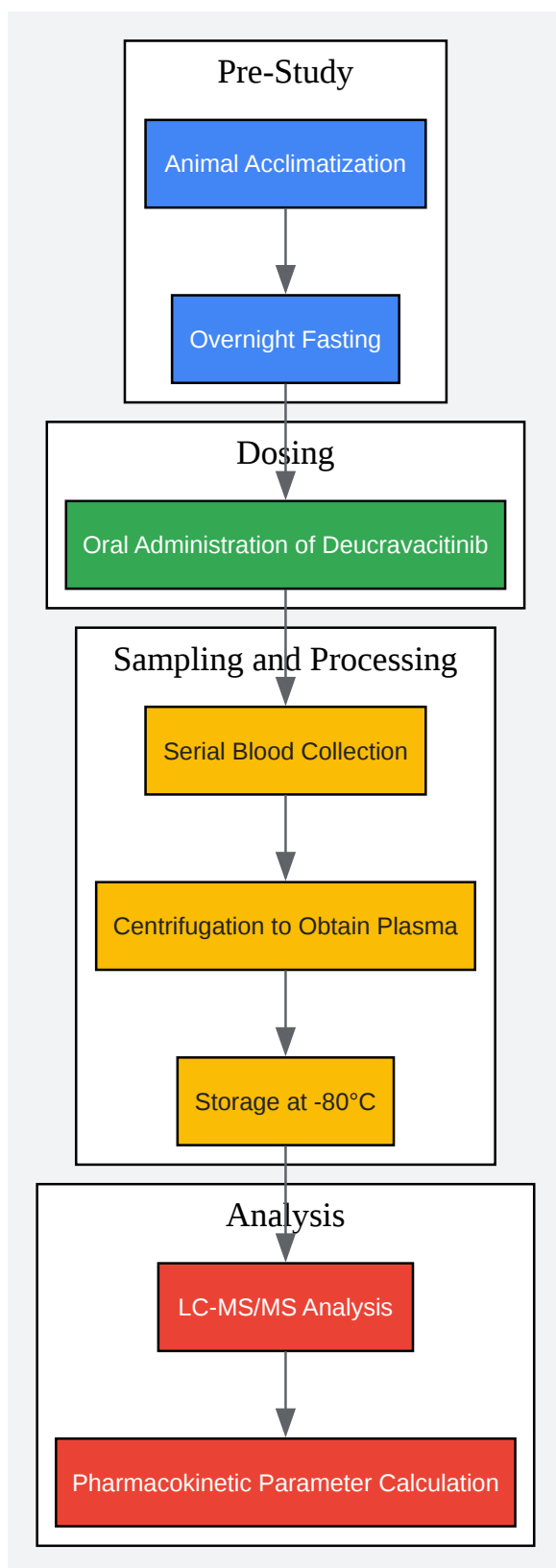
- Deucravacitinib
- Vehicle for oral administration (e.g., a solution or suspension)
- Sprague-Dawley rats (male, 250 ± 25 g)
- Oral gavage needles
- Blood collection tubes (e.g., containing an anticoagulant like EDTA)
- Centrifuge
- Analytical equipment (e.g., LC-MS/MS system)

Procedure:

- Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study to allow for acclimatization.
- Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
- Dosing: Administer a single oral dose of Deucravacitinib using a gavage needle. The dose volume is typically calculated based on the animal's body weight.
- Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from a suitable site (e.g., tail vein or retro-orbital sinus) at predetermined time points. A typical sampling schedule for an oral study might be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
- Plasma Preparation: Centrifuge the collected blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

- **Bioanalysis:** Determine the concentration of Deucravacitinib in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.
- **Pharmacokinetic Analysis:** Calculate key pharmacokinetic parameters (C_{max} , T_{max} , AUC, $t_{1/2}$, etc.) from the plasma concentration-time data using non-compartmental analysis software.

The following diagram illustrates a typical workflow for such a study.



[Click to download full resolution via product page](#)

Caption: A typical workflow for a preclinical oral pharmacokinetic study, from animal preparation to data analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Bristol Myers Squibb - U.S. Food and Drug Administration Approves Sotyktu™ (deucravacitinib), Oral Treatment for Adults with Moderate-to-Severe Plaque Psoriasis [news.bms.com]
- 3. Bristol Myers Squibb Presents New Data from Two Trials Demonstrating Sotyktu (deucravacitinib) Efficacy in both Moderate-to-Severe Scalp Psoriasis and in a Real-World Setting - BioSpace [biospace.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 | BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]
- 8. fda.gov [fda.gov]
- 9. currentseparations.com [currentseparations.com]
- To cite this document: BenchChem. [Comparative pharmacokinetics of Deucravacitinib across species]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15443426#comparative-pharmacokinetics-of-deucravacitinib-across-species]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com